molecular formula C9H10Cl2F3NO B018642 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride CAS No. 127337-60-4

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

Cat. No.: B018642
CAS No.: 127337-60-4
M. Wt: 276.08 g/mol
InChI Key: CMZBQUWICURDCD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is a useful research compound. Its molecular formula is C9H10Cl2F3NO and its molecular weight is 276.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Green Chemistry Applications : It has been used in the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in Dexlansoprazole. This process is notable for its potential in green chemistry, reducing waste generation and improving atom economy (Gilbile, Bhavani, & Vyas, 2017).

  • Synthesis of Pyridine Analogs : Research has demonstrated its use in generating pyridine o-quinodimethane analogs, particularly through Diels-Alder reactions (Carly, Cappelle, Compernolle, & Hoornaert, 1996).

  • Intermediate in Trifloxysulfuron Synthesis : This chemical serves as a key intermediate in the synthesis of trifloxysulfuron, a herbicide, with a notable yield of up to 48.7% (Hang-dong, 2010).

  • Carcinogenicity Studies : It has shown significant carcinogenicity in animal models, suggesting higher dosage tolerance without accelerated mortality or other toxic effects (1979).

  • Optimization of Synthetic Conditions : Studies have optimized the synthesis conditions for derivatives of this compound, achieving high yields and confirming structures via spectroscopic methods (Xu Jun, 2011).

  • Microwave-Assisted Synthesis : Microwave irradiation techniques have been employed for synthesizing drug intermediates from this compound, yielding high efficiency in reactions (Sailu, Ramakrishna, Komaraiah, & Reddy, 2008).

  • Antibacterial Activity : Certain derivatives have shown promising antibacterial activity against various bacterial strains (Reddy & Prasad, 2021).

  • Anticancer Potential : Some synthesized aminopyrimidines derived from this compound have shown anticancer activity against leukemia cells (Pandya, Dholaria, & Kapadiya, 2020).

  • Cognitive Enhancement and Anxiolytic Activity : Derivatives have been explored for their potential in cognitive enhancement and anxiolytic activity, making them candidates for treating cognitive disorders (Lin et al., 1997).

  • Large Scale Synthesis and Crystal Structures : Studies have also focused on large-scale synthesis and determining the crystal structures of related compounds (Singh, Lesher, & Pennock, 1990; Ma, Chen, Fan, Jia, & Zhang, 2018).

Safety and Hazards

The compound “2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine” has been classified with the signal word “Warning” and has hazard statements H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known to be an intermediate for lansoprazole , which is a gastric proton pump inhibitor . Proton pumps are enzymes found in the stomach lining that help produce stomach acid. By inhibiting these pumps, Lansoprazole reduces the amount of gastric acid produced, which can help to relieve symptoms associated with conditions like gastroesophageal reflux disease (GERD).

Action Environment

It is worth noting that the compound should be stored at a temperature between 2-8°c , indicating that temperature can affect its stability.

Properties

IUPAC Name

2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO.ClH/c1-6-7(4-10)14-3-2-8(6)15-5-9(11,12)13;/h2-3H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZBQUWICURDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584470
Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine--hydrogen chloride (1/1)
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Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127337-60-4
Record name Pyridine, 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine--hydrogen chloride (1/1)
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Record name 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1:1)
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Record name 2-(CHLOROMETHYL)-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

160 ml of toluene were added to 14.9 g (0.067 mole) of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in methylene chloride followed by distillation of methylene chloride. The solution was purified with 2.7 g of activated charcoal, filtered and washed with 36 ml of toluene. To this solution 5.4 ml (0.075 mole) of thionyl chloride in 27 ml of toluene were added dropwise and maintained for 3 hours. The gas was removed under vacuum at room temperature, then the resulting mixture was cooled to a temperature of from 0 to 5° C. and stirred for one hour. The product was filtered, washed with 3 ml of toluene and dried in a vacuum dryer at 35-40° C. The yield was 15.65 g (84%).
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the synthesis of Dexlansoprazole?

A1: this compound serves as a crucial intermediate in the synthesis of Dexlansoprazole, a chiral proton pump inhibitor. It reacts with 2-mercaptobenzimidazole through a nucleophilic substitution reaction, forming 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methylthio}benzimidazole. This intermediate then undergoes vanadium-catalyzed asymmetrical oxidation with cumene hydroperoxide to yield Dexlansoprazole [, ].

Q2: Why is the detection and quantification of this compound in Lansoprazole important?

A2: this compound (PyCl) is considered a potential genotoxic impurity in Lansoprazole. Genotoxic impurities can potentially interact with DNA and may lead to mutations, raising concerns about carcinogenicity []. Therefore, strict control and monitoring of PyCl levels in Lansoprazole are critical to ensure drug safety and regulatory compliance.

Q3: What analytical method is employed to quantify this compound in Lansoprazole?

A3: A highly sensitive and robust method utilizing liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) has been developed and validated for the quantification of this compound (PyCl) in Lansoprazole []. This method allows for precise and accurate measurement of PyCl levels, even at trace amounts, enabling effective quality control during drug manufacturing.

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